molecular formula C7H8N2O2 B1677109 3-Hydroxybenzohydrazide CAS No. 5818-06-4

3-Hydroxybenzohydrazide

Cat. No. B1677109
CAS RN: 5818-06-4
M. Wt: 152.15 g/mol
InChI Key: OACGSLLKFCMXSX-UHFFFAOYSA-N
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Description

3-Hydroxybenzohydrazide is a chemical compound with the linear formula HOC6H4CONHNH2 . It has a molecular weight of 152.15 . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .


Synthesis Analysis

3-Hydroxybenzohydrazide can be used as a starting reagent in the preparation of hydrazide intermediates . It has been used in the synthesis of N′-[4-(dimethylamino)benzylidene]-3-hydroxybenzohydrazide and N′-(5-bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide . Another synthesis method involves the reaction between 3-acetyl-4-hydroxycoumarin and suitable hydrazides under reflux in n-propanol or heating in ethanol with acetic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of 3-Hydroxybenzohydrazide is represented by the SMILES string NNC(=O)c1cccc(O)c1 . The InChI representation is 1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11) .


Chemical Reactions Analysis

3-Hydroxybenzohydrazide has been used in the synthesis of coumarin-hydroxybenzohydrazide hybrids . The reaction involves 3-acetyl-4-hydroxycoumarin and other benzoyl hydrazides or primary amines .


Physical And Chemical Properties Analysis

3-Hydroxybenzohydrazide has a melting point of 158-161 °C (lit.) . It has a density of 1.318g/cm3 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Structure : 3-Hydroxybenzohydrazide has been used in the synthesis of various compounds. For instance, its condensation with salicylaldehyde leads to the formation of compounds with interesting molecular structures. These synthesized compounds exhibit specific dihedral angles between benzene rings and form two-dimensional polymeric structures through hydrogen bonds (San-Jun Peng & H. Hou, 2008).

Applications in Material Science

  • Corrosion Inhibition : Research has explored the use of 3-Hydroxybenzohydrazide derivatives as corrosion inhibitors for stainless steel in environmentally friendly pickling solutions. The inhibition efficiency was observed to increase with the concentration of 3-Hydroxybenzohydrazide (L. Narváez, E. Cano, & D. Bastidas, 2005).

Biomedical Research

  • Antimycobacterial and Antihypertensive Activities : A significant body of research has been conducted on the synthesis of derivatives of 3-Hydroxybenzohydrazide for antimycobacterial and antihypertensive activities. These studies include 3D-QSAR (Quantitative Structure-Activity Relationship) studies, providing insights into the molecular properties affecting their biological activity (R. Bhole & K. Bhusari, 2009, 2011)(R. Bhole & K. Bhusari, 2011).

Analytical Chemistry

  • Carbohydrate Determination : In the field of analytical chemistry, p-hydroxybenzoic acid hydrazide, a related compound, has been utilized as a reagent for the determination of reducing sugars in various samples, showcasing its importance in analytical methods (P. Hartmann, S. Haswell, & M. Grasserbauer, 1994).

Environmental Science

  • Biodegradation Studies : Research on the biodegradation of carcinogenic compounds like Carbendazim has identified the role of hydroxybenzimidazole, structurally related to 3-Hydroxybenzohydrazide, in the biodegradation process, contributing to environmental science and toxicology (J. Panda, Tiyasha Kanjilal, & Sumona Das, 2017).

Molecular Docking and Anticancer Research

  • Docking Studies and Anticancer Potential : Derivatives of 3-Hydroxybenzohydrazide have been explored in molecular docking studies for their potential as anticancer agents, particularly as tyrosine kinase inhibitors. These studies have helped in understanding the correlation between molecular structure and anticancer activity, which is pivotal in drug discovery (P. Patil, Nikhil D. Amnerkar, Deep S. Pathare, & K. Bhusari, 2015).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : The synthesis of Schiff base compounds derived from 3-Hydroxybenzohydrazide has been reported, demonstrating significant antimicrobial activity. These compounds are linked through hydrogen bonds, forming specific molecular structures, and their antimicrobial properties have been rigorously tested (F. H. Wang, Y. Wei, & Q. Y. Zhu, 2008).

Safety And Hazards

3-Hydroxybenzohydrazide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

3-Hydroxybenzohydrazide is an important intermediate for the synthesis of biologically active heterocyclic compounds . Its potential use in the synthesis of new eco-friendly pesticides, having readily biodegradable natural units, is an essential need of the agrochemical industry .

properties

IUPAC Name

3-hydroxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACGSLLKFCMXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00206904
Record name m-Hydroxybenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00206904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxybenzohydrazide

CAS RN

5818-06-4
Record name 3-Hydroxybenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5818-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Hydroxybenzohydrazide
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Record name m-Hydroxybenzohydrazide
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Record name m-hydroxybenzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
125
Citations
SJ Peng, HY Hou - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… The title compound, C 14 H 12 N 2 O 3 , was synthesized by the condensation of salicylaldehyde with 3-hydroxybenzohydrazide. The dihedral angle between the two benzene rings is …
Number of citations: 7 scripts.iucr.org
M Hanif, G Qadeer, NH Rama, M Rafiq… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C7H8N2O2, is an important intermediate for the synthesis of biologically active heterocyclic compounds. The planar hydrazide group is oriented with respect to the …
Number of citations: 3 scripts.iucr.org
Y Nie - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C16H17N3O2, was synthesized by the reaction of 4-dimethylaminobenzaldehyde with 3-hydroxybenzoic acid hydrazide in methanol. The dihedral angle between …
Number of citations: 27 scripts.iucr.org
Z Zhou - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
In the title compound, C14H10ClN3O4·CH3OH, the dihedral angle between the two benzene rings is 33.9 (2). In the crystal structure, the methanol solvent molecules are linked to the …
Number of citations: 1 scripts.iucr.org
WG Duan, YP Guo, L Lin, WN Wu - Zeitschrift für Kristallographie …, 2018 - degruyter.com
Crystal structure of bis-(N′-(5-ethoxycarbonyl-3,4-dimethyl-pyrrol-2-yl-methylidene)-3-hydroxybenzohydrazide-κ2O,N)copper(II) – dimethylformamide (1/2), C40H50N8O10Cu … Crystal structure of bis-(N′-(5-ethoxycarbonyl-3,4-dimethyl-pyrrol-2-yl-methylidene)-3-hydroxybenzohydrazide-κ …
Number of citations: 1 www.degruyter.com
FH Wang, YI Wei, QY Zhu - Polish Journal of Chemistry, 2008 - infona.pl
… 3-hydroxybenzohydrazide monohydrate (1) and N c-[(2-hydroxy-3-ethoxy)benzyl idene]-3-hydroxybenzohydrazide … synthesized by the condensation of 3-hydroxybenzohydrazide with 3-…
Number of citations: 2 www.infona.pl
Y Nie - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C14H11BrN2O3, contains two crystallographically independent molecules with slightly different conformations with respect to the aromatic …
Number of citations: 1 scripts.iucr.org
YJ Cai, YY Wu, F Pan, QA Peng… - Acta Chimica …, 2020 - pdfs.semanticscholar.org
Two new ethyl maltolato coordinated mononuclear oxidovanadium (V) complexes [VOLa (emt)]· DMF (1) and [VOL-b (emt)](2), where H2La= N’-(4-bromo-2-hydroxybenzylidene)-3-…
Number of citations: 5 pdfs.semanticscholar.org
Z Zhou - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C15H13BrN2O3·0.5CH3OH, contains two Schiff base molecules and a methanol molecule of crystallization. The dihedral angles between the …
Number of citations: 10 scripts.iucr.org
P Yang, H Chen, ZZ Wang, LL Zhang, DD Zhang… - Journal of Inorganic …, 2020 - Elsevier
… A solution of 3-hydroxybenzohydrazide (1.52 g, 10 mmol) in ethanol (20 mL) was slowly added to a solution of [2,2′-bithiophene]-5-carbaldehyde (1.94 g, 10 mmol) in ethanol (20 mL). …
Number of citations: 15 www.sciencedirect.com

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